N~3~-Cyclopropyl-N~4~'-(Cyclopropylmethyl)-6-Methylbiphenyl-3,4'-Dicarboxamide
Overview
Description
N~3~-cyclopropyl-N~4~‘-(cyclopropylmethyl)-6-methylbiphenyl-3,4’-dicarboxamide is a dicarboxylic acid diamide. This compound is synthesized by the condensation of the 3- and 4’-carboxy groups of 6-methyl[1,1’-biphenyl]-3,4’-dicarboxylic acid with cyclopropylamine and cyclopropylmethylamine, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-cyclopropyl-N~4~‘-(cyclopropylmethyl)-6-methylbiphenyl-3,4’-dicarboxamide involves the following steps:
Condensation Reaction: The 3- and 4’-carboxy groups of 6-methyl[1,1’-biphenyl]-3,4’-dicarboxylic acid are condensed with cyclopropylamine and cyclopropylmethylamine.
Reaction Conditions: The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N~3~-cyclopropyl-N~4~‘-(cyclopropylmethyl)-6-methylbiphenyl-3,4’-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~3~-cyclopropyl-N~4~‘-(cyclopropylmethyl)-6-methylbiphenyl-3,4’-dicarboxamide has several scientific research applications:
Chemistry: Used in the study of reaction mechanisms and synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-cyclopropyl-N~4~‘-(cyclopropylmethyl)-6-methylbiphenyl-3,4’-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-{4-[(cyclopropylmethyl)carbamoyl]phenyl}-4-methylbenzamide
- 1-(3-Aminopropyl)-4-methylpiperazine
Uniqueness
N~3~-cyclopropyl-N~4~‘-(cyclopropylmethyl)-6-methylbiphenyl-3,4’-dicarboxamide is unique due to its specific structural features, such as the presence of cyclopropyl groups and the biphenyl backbone. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24N2O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-cyclopropyl-3-[4-(cyclopropylmethylcarbamoyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H24N2O2/c1-14-2-5-18(22(26)24-19-10-11-19)12-20(14)16-6-8-17(9-7-16)21(25)23-13-15-3-4-15/h2,5-9,12,15,19H,3-4,10-11,13H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
BOPSUAHGQHFKGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC=C(C=C3)C(=O)NCC4CC4 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC=C(C=C3)C(=O)NCC4CC4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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